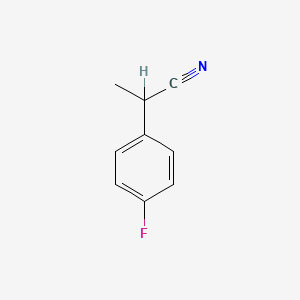
2-(4-Fluorophenyl)propanenitrile
Cat. No. B1605035
Key on ui cas rn:
51965-61-8
M. Wt: 149.16 g/mol
InChI Key: JPTHCYFZRSLQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04778887
Procedure details


A mixture of 68 parts of 4-fluorobenzeneacetonitrile, 180 parts of ethyl carbonate, 100 parts of a sodium methoxide solution 30% and 200 parts of dimethylbenzene was distilled till an internal temperature of 110° C. was reached. The distillate was cooled and 80 parts of 2-propanol were added, followed by the dropwise addition of 63 parts of methyl sulfate at room temperature (exothermic reaction: temperature rose to 80° C.). The remaining 120 parts of 2-propanol were added while stirring vigorously. Upon completion, stirring was continued for 20 hours. Then there were added 56 parts of potassium hydroxide (exothermic reaction: temperature rose to 75° C.). The whole was stirred and refluxed for 30 minutes. The reaction mixture was cooled and poured into 750 parts of water. The aqueous phase was separated and extracted with methylbenzene. The extract was dried, filtered and evaporated. The oily residue was distilled, yielding 54 parts of 4-fluoro-α-methylbenzeneacetonitrile; bp. 110°- 115° C. at 11 mm. pressure (intermediate 1).
[Compound]
Name
68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[C:11](=O)([O-])OCC.C[O-].[Na+].[OH-].[K+]>O.CC(O)C.CC1C=CC=CC=1C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
68
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)CC#N
|
|
Name
|
ethyl carbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)([O-])=O
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC1=C(C=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled till an internal temperature of 110° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The distillate was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
80 parts of 2-propanol were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the dropwise addition of 63 parts of methyl sulfate at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(exothermic reaction: temperature rose to 80° C.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Upon completion, stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The whole was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylbenzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extract was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oily residue was distilled
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C(C#N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
